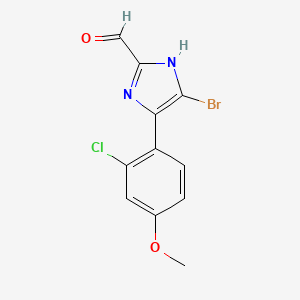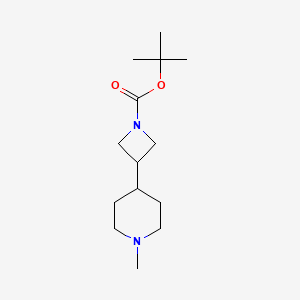![molecular formula C6H8BrClN2O B13707260 O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13707260.png)
O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine Hydrochloride is a chemical compound that features a brominated pyridine ring attached to a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Grignard reagents to introduce the bromine atom into the pyridine ring . The hydroxylamine group can then be introduced through a reaction with hydroxylamine hydrochloride under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents. The hydroxylamine group can be introduced using hydroxylamine hydrochloride in the presence of a suitable catalyst to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine Hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The bromine atom can be reduced to form a hydrogenated pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrogenated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine Hydrochloride involves its interaction with various molecular targets. The hydroxylamine group can act as a nucleophile, participating in nucleophilic substitution reactions. The bromine atom can also undergo electrophilic substitution, making the compound versatile in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- O-[(4-Chloro-3-pyridyl)methyl]hydroxylamine Hydrochloride
- O-[(3-Fluoro-4-pyridyl)methyl]hydroxylamine Hydrochloride
- O-[(3-Iodo-4-pyridyl)methyl]hydroxylamine Hydrochloride
Uniqueness
O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine Hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s reactivity and stability, making it suitable for specific synthetic applications .
Properties
Molecular Formula |
C6H8BrClN2O |
|---|---|
Molecular Weight |
239.50 g/mol |
IUPAC Name |
O-[(3-bromopyridin-4-yl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H7BrN2O.ClH/c7-6-3-9-2-1-5(6)4-10-8;/h1-3H,4,8H2;1H |
InChI Key |
FNDAHXDZVISDBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CON)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13707205.png)



![3-[3-Fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyaniline](/img/structure/B13707216.png)




![(R)-9-Methyl-2-phenyl-3,9-dihydro-2H-benzo[d]imidazo[1,2-a]imidazole](/img/structure/B13707250.png)


